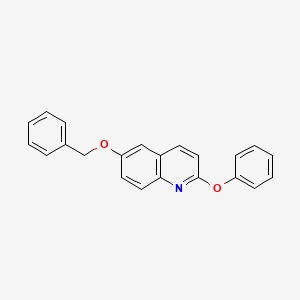

6-(Benzyloxy)-2-phenoxyquinoline

説明

6-(benzyloxy)-2-phenoxyquinoline is a member of quinolines. It contains a benzyloxy group.

科学的研究の応用

Synthesis and Chemical Properties

6-(Benzyloxy)-2-phenoxyquinoline and its derivatives are synthesized through various chemical processes, involving steps like substitution, nitration, reduction, cyclization, and chlorination. These compounds are characterized by techniques such as NMR and mass spectrometry, which confirm their structures and provide insight into their chemical properties. The synthesis process and the structural confirmation of these compounds are crucial for understanding their potential applications in scientific research, particularly in the fields of organic chemistry and material science (Wang et al., 2015).

Potential in Solar Sensitization

Compounds related to 6-(Benzyloxy)-2-phenoxyquinoline, such as phenolate bound complexes with metals like Ru and Os, show promising properties as solar sensitizers. Their electronic spectroscopy extends into the near-infrared region, and they exhibit good photostability. The study of these complexes helps in understanding the impact of different metals and ligands on their electronic properties, which is fundamental for their application in solar energy conversion and photovoltaic devices (Keyes et al., 2002).

Antioxidant Activities

The antioxidant activities of compounds related to 6-(Benzyloxy)-2-phenoxyquinoline, such as ethoxyquin and its analogs, have been studied extensively. These compounds exhibit the ability to scavenge free radicals, which is crucial for their potential use as antioxidants in various industries. Understanding the antioxidant profile and mechanisms of these compounds can lead to the development of new antioxidants for food preservation, pharmaceuticals, and cosmetic products (Kumar et al., 2007).

Antiplasmodial and Anticancer Properties

The synthesis of quinazoline derivatives, including those with benzyloxy groups, has shown promising results in the fight against diseases such as malaria and cancer. These compounds have been evaluated for their antiplasmodial activity against resistant strains of Plasmodium falciparum and have shown potential as anticancer agents by inhibiting tubulin polymerization in cancer cells. Such studies contribute to the discovery of new therapeutic agents for treating malaria and cancer (Gellis et al., 2016), (Minegishi et al., 2015).

Fluorescence Sensing and Imaging

Derivatives of 6-(Benzyloxy)-2-phenoxyquinoline have been utilized in the development of fluorescent chemosensors for detecting pH changes and metal ions. These sensors offer high sensitivity and specificity, making them useful for environmental monitoring, biological imaging, and medical diagnostics. The study of their fluorescence properties and sensing mechanisms is essential for designing advanced sensing materials (Halder et al., 2018).

特性

製品名 |

6-(Benzyloxy)-2-phenoxyquinoline |

|---|---|

分子式 |

C22H17NO2 |

分子量 |

327.4 g/mol |

IUPAC名 |

2-phenoxy-6-phenylmethoxyquinoline |

InChI |

InChI=1S/C22H17NO2/c1-3-7-17(8-4-1)16-24-20-12-13-21-18(15-20)11-14-22(23-21)25-19-9-5-2-6-10-19/h1-15H,16H2 |

InChIキー |

DPEYNMHJQVRWIH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C(C=C3)OC4=CC=CC=C4 |

正規SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C(C=C3)OC4=CC=CC=C4 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

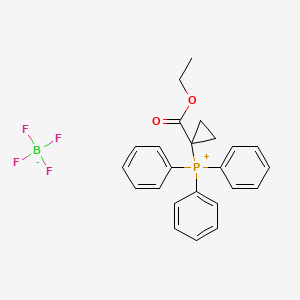

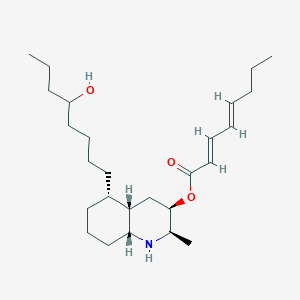

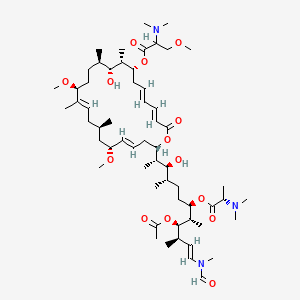

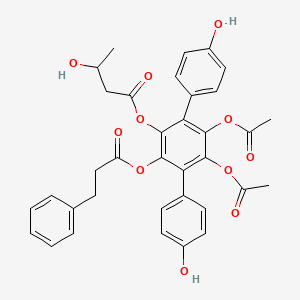

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3aS,6R,7aS)-6-hydroxy-1-[2-[[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide](/img/structure/B1247368.png)

![7,8-Dihydro-6H-1,3-dioxolo[4,5-g][1]benzopyran-6-one](/img/structure/B1247369.png)

![(1S,2R,6S,7R,9R,11S,12S,15R,16S)-6,15-dihydroxy-15-[(1R,4R,5R,7S)-4-hydroxy-4,5-dimethyl-3-oxo-2-oxabicyclo[3.2.1]octan-7-yl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one](/img/structure/B1247383.png)

![9-methoxy-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B1247388.png)